molecular formula C8H7ClN2O B8517051 6-amino-4-chloro-1,3-dihydro-2H-indol-2-one

6-amino-4-chloro-1,3-dihydro-2H-indol-2-one

Cat. No. B8517051
M. Wt: 182.61 g/mol
InChI Key: OZBSAGCCTYGIDI-UHFFFAOYSA-N
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Patent
US08106190B2

Procedure details

A mixture of methyl (2-chloro-4,6-dinitrophenyl)acetate, ammonium chloride, iron powder, ethanol and water was stirred at 120° C. for 3 hours. The reaction liquid was filtered, trifluoroacetic acid was added to the filtrate, followed by stirring overnight at room temperature. The reaction liquid was concentrated under a reduced pressure, 1 M sodium hydroxide was added to the residue, and this was post-treated to obtain 6-amino-4-chloro-1,3-dihydro-2H-indol-2-one.
Name
methyl (2-chloro-4,6-dinitrophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([N+:11]([O-])=O)[C:3]=1[CH2:14][C:15]([O:17]C)=O.[Cl-].[NH4+].C(O)C>[Fe].O>[NH2:8][C:6]1[CH:5]=[C:4]2[C:3]([CH2:14][C:15](=[O:17])[NH:11]2)=[C:2]([Cl:1])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
methyl (2-chloro-4,6-dinitrophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered
ADDITION
Type
ADDITION
Details
trifluoroacetic acid was added to the filtrate
STIRRING
Type
STIRRING
Details
by stirring overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under a reduced pressure, 1 M sodium hydroxide
ADDITION
Type
ADDITION
Details
was added to the residue
ADDITION
Type
ADDITION
Details
this was post-treated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC(=C2CC(NC2=C1)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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